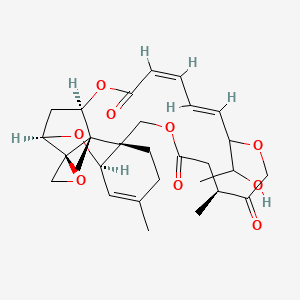
Miotoxin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Miotoxin B is a toxic secondary metabolite produced by certain fungi, particularly those belonging to the genera Aspergillus, Penicillium, and Fusarium. These mycotoxins are known for their ability to cause disease and death in both humans and animals. This compound, like other mycotoxins, poses significant health risks due to its toxic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Miotoxin B involves several steps, typically starting with the cultivation of the fungi that produce it. The fungi are grown under controlled conditions to maximize the production of the toxin. The extraction process involves solvent extraction, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. for research purposes, it can be produced in controlled laboratory environments. The fungi are cultured in large fermenters, and the toxin is extracted and purified using advanced chromatographic methods.
Análisis De Reacciones Químicas
Types of Reactions
Miotoxin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert this compound into less toxic forms.
Substitution: Substitution reactions can modify the functional groups on this compound, altering its toxicity and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce more reactive intermediates, while reduction can yield less toxic derivatives.
Aplicaciones Científicas De Investigación
Miotoxin B has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals.
Biology: Employed in studies to understand the effects of mycotoxins on cellular processes and organism health.
Medicine: Investigated for its potential role in causing diseases and its interactions with biological systems.
Industry: Used in the development of detection methods for mycotoxins in food and feed products.
Mecanismo De Acción
Miotoxin B exerts its effects by interfering with cellular processes. It can bind to DNA and proteins, causing mutations and disrupting normal cellular functions. The molecular targets of this compound include enzymes involved in DNA replication and repair, as well as proteins critical for cell division and growth. The pathways affected by this compound include those related to oxidative stress and apoptosis.
Comparación Con Compuestos Similares
Miotoxin B is similar to other mycotoxins such as aflatoxins, ochratoxins, and fumonisins. it is unique in its specific molecular structure and the particular fungi that produce it. Compared to aflatoxins, this compound has a different set of molecular targets and pathways, making it distinct in its mode of action.
List of Similar Compounds
Aflatoxins: Produced by Aspergillus species, known for their potent carcinogenic properties.
Ochratoxins: Produced by Aspergillus and Penicillium species, known for their nephrotoxic effects.
Fumonisins: Produced by Fusarium species, associated with neural tube defects and esophageal cancer.
This compound stands out due to its unique production by specific fungi and its distinct molecular interactions.
Propiedades
Número CAS |
93633-90-0 |
|---|---|
Fórmula molecular |
C29H38O9 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
(1R,3R,8R,13S,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,14,22-trione |
InChI |
InChI=1S/C29H38O9/c1-17-9-10-28-15-35-26(33)12-18(2)20(31)14-34-21(19(3)30)7-5-6-8-25(32)38-22-13-24(37-23(28)11-17)29(16-36-29)27(22,28)4/h5-8,11,18-19,21-24,30H,9-10,12-16H2,1-4H3/b7-5+,8-6-/t18-,19?,21?,22+,23+,24+,27+,28+,29-/m0/s1 |
Clave InChI |
ARFRGJLJRXAOAX-HFPCCPLESA-N |
SMILES isomérico |
C[C@H]1CC(=O)OC[C@]23CCC(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\C(OCC1=O)C(C)O)C |
SMILES canónico |
CC1CC(=O)OCC23CCC(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(OCC1=O)C(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


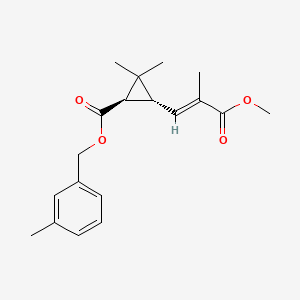
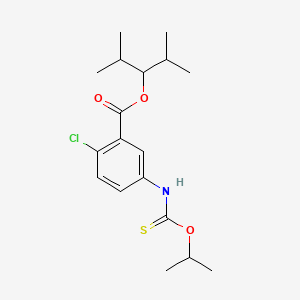
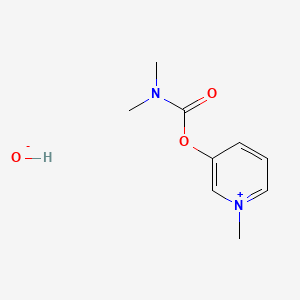
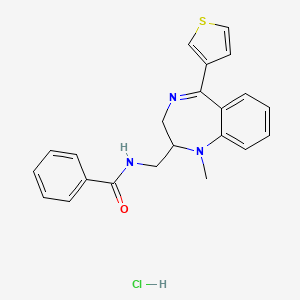
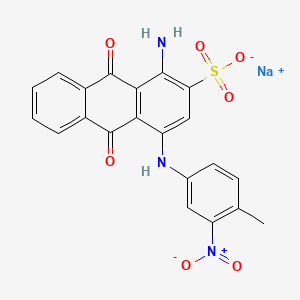
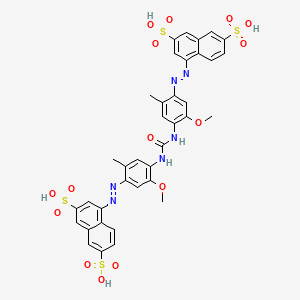
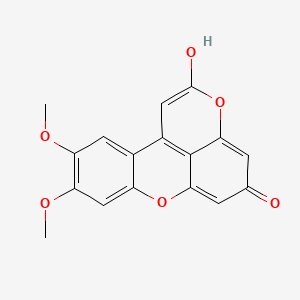
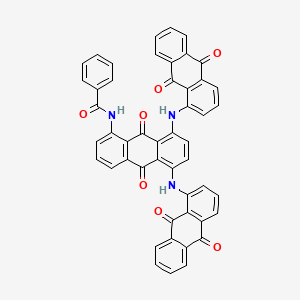
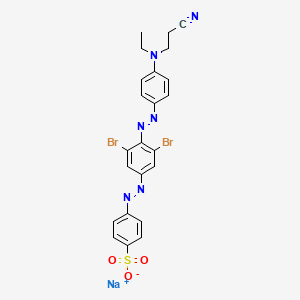

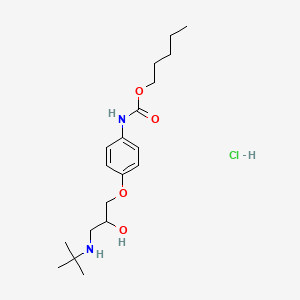
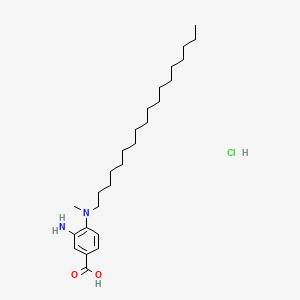
![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
